Firazorexton, also known by its development code TAK-994, is an experimental compound developed by Takeda Pharmaceutical Company. It is characterized as a small-molecule, orally active compound that functions as a highly selective agonist of the orexin receptor 2 (OX2R), exhibiting over 700-fold selectivity compared to the orexin receptor 1 (OX1R) . This selectivity positions Firazorexton as a promising candidate for therapeutic applications, particularly in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks .
Firazorexton belongs to a class of compounds known as orexin receptor agonists. These compounds target the orexin signaling system, which plays a critical role in regulating arousal, wakefulness, and appetite . The orexin system consists of two main peptides, orexin-A and orexin-B, derived from the precursor prepro-orexin. These peptides interact with two G protein-coupled receptors: OX1R and OX2R . Firazorexton's development is part of ongoing research into pharmacological agents that can modulate this system for therapeutic benefit.
The synthesis of Firazorexton involves several key steps that utilize specific reagents and conditions. The initial stages typically include the formation of the core structure through various chemical reactions. The final step incorporates the methanesulfonamide group, which is crucial for its activity as an OX2R agonist. Solvents such as dimethyl sulfoxide (DMSO) are commonly employed to facilitate these reactions, along with catalysts to enhance reaction efficiency .
The molecular formula for Firazorexton is . Its structure can be represented using various chemical notations, including:
This notation provides insights into the arrangement of atoms within the molecule, highlighting its complex architecture that contributes to its biological activity.
Firazorexton undergoes several types of chemical reactions:
Common reagents involved in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate these transformations .
Firazorexton acts primarily by selectively activating OX2R, which plays a pivotal role in promoting wakefulness and regulating sleep cycles. Upon binding to OX2R, Firazorexton triggers intracellular signaling pathways that enhance neuronal excitability and promote arousal . This mechanism is particularly relevant in addressing conditions like narcolepsy, where modulation of sleep-wake states is essential.
Studies have shown that activation of OX2R leads to increased release of neurotransmitters associated with wakefulness, providing a biochemical basis for Firazorexton's potential efficacy in treating sleep disorders .
Firazorexton exhibits several notable physical properties:
The chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of functional groups such as amides and sulfonamides .
Firazorexton's primary application lies in scientific research focused on treating narcolepsy and potentially other sleep-related disorders. Its selective action on OX2R provides a targeted approach for enhancing wakefulness without significant side effects associated with broader-spectrum stimulants . Furthermore, ongoing studies are investigating its role in appetite regulation and other neurobiological processes influenced by orexin signaling.
Firazorexton (TAK-994) is an orally active, brain-penetrant small molecule designed as a highly selective agonist for the orexin receptor type 2 (OX2R). Its pharmacological profile is defined by exceptional selectivity, exhibiting >700-fold greater affinity for OX2R over the orexin receptor type 1 (OX1R) [1] [6]. This selectivity arises from stereospecific interactions with OX2R’s ligand-binding pocket. The compound’s sulfonamide group and fluorinated biphenyl moiety form critical hydrogen bonds and hydrophobic contacts with transmembrane domains (TMDs) 3, 5, and 6 of OX2R, which differ in key residues from OX1R [5] [7].
Binding studies reveal Firazorexton’s nanomolar affinity for OX2R, with an EC50 of 19 nM in calcium mobilization assays using hOX2R-expressing CHO-K1 cells [2] [4]. Functional selectivity is further evidenced by downstream signaling: Firazorexton induces β-arrestin recruitment (EC50: 100 nM) and ERK1/2 phosphorylation (EC50: 170 nM) exclusively via OX2R activation [2] [4]. Unlike endogenous orexin peptides (e.g., orexin-A, equipotent at OX1R/OX2R; orexin-B, 5–10-fold OX2R-selective), Firazorexton’s small-molecule architecture enables optimized receptor-subtype discrimination [5] [7].
Table 1: Binding and Functional Activity of Firazorexton
Parameter | Value | Assay System |
---|---|---|
OX2R Binding EC50 | 19 nM | hOX2R/CHO-K1 calcium flux |
OX2R β-arrestin EC50 | 100 nM | hOX2R/CHO-EA recruitment |
OX2R ERK1/2 phosphorylation EC50 | 170 nM | hOX2R/CHO-EA cells |
OX2R:OX1R Selectivity | >700-fold | Radioligand displacement |
The molecular structure of Firazorexton (C~22~H~25~F~3~N~2~O~4~S; MW 470.51 g/mol) underpins its pharmacodynamic profile [1] [6]. Key features include:
The compact, rigid conformation of Firazorexton contrasts with peptide agonists like orexin-B. This allows efficient penetration of the blood-brain barrier (logP ~2.9) and access to hypothalamic OX2R sites governing wakefulness [2] [6]. Patent data (WO2019027058) confirms that truncation of the native orexin peptide structure into this heterocyclic scaffold preserves agonist efficacy while enhancing metabolic stability [8].
Firazorexton’s OX2R selectivity differentiates it mechanistically and functionally from dual orexin receptor agonists (DORAs) and non-selective peptides:
Table 2: Pharmacodynamic Comparison of Orexin Agonists
Agonist Type | Receptor Target | Wake Promotion | REM Sleep Effect | Cataplexy Risk |
---|---|---|---|---|
Firazorexton (selective) | OX2R | +++ (sustained) | Suppressed | None observed |
Orexin-B (peptide) | OX2R > OX1R (5–10x) | ++ | Mixed | Low |
AEX-19 (DORA) | OX1R + OX2R | + | Increased | Moderate |
Abbreviations: REM: Rapid Eye Movement; DORA: Dual Orexin Receptor Agonist
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7